1-(Dichloromethyl)-2-nitrobenzene

説明

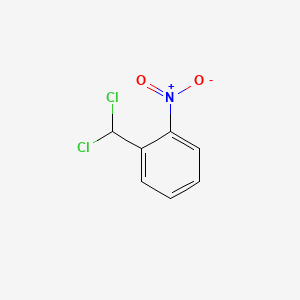

1-(Dichloromethyl)-2-nitrobenzene (CAS RN: 3284-77-3) is an aromatic compound characterized by a dichloromethyl (-CHCl₂) group and a nitro (-NO₂) group in the ortho positions on the benzene ring. Its molecular formula is C₇H₅Cl₂NO₂, with a molecular weight of 206.022 g/mol . The compound is primarily utilized in organic synthesis, particularly in the preparation of trans-aziridines via the tetrakis(dimethylamino)ethylene (TDAE) strategy . The steric and electronic effects of the ortho-nitro and dichloromethyl groups play critical roles in its reactivity, enabling high diastereoselectivity in synthetic applications .

特性

CAS番号 |

3284-77-3 |

|---|---|

分子式 |

C7H5Cl2NO2 |

分子量 |

206.02 g/mol |

IUPAC名 |

1-(dichloromethyl)-2-nitrobenzene |

InChI |

InChI=1S/C7H5Cl2NO2/c8-7(9)5-3-1-2-4-6(5)10(11)12/h1-4,7H |

InChIキー |

IREGSVSQCKFDNG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(Cl)Cl)[N+](=O)[O-] |

正規SMILES |

C1=CC=C(C(=C1)C(Cl)Cl)[N+](=O)[O-] |

他のCAS番号 |

3284-77-3 |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues with Halogen and Nitro Substituents

Key structural analogues include:

- 1-Chloro-2-nitrobenzene (CAS RN: 88-73-3) : A simpler derivative with a single chlorine atom instead of the dichloromethyl group. It has a molecular weight of 157.55 g/mol and is used industrially as a precursor in dye and pesticide production .

- 1-Chloro-4-(difluoromethyl)-2-nitrobenzene (CAS RN: 1261525-17-0): Features a difluoromethyl (-CF₂H) group at the para position.

- 1-(Difluoromethyl)-2-nitrobenzene : While structurally similar, the CF₂H group’s hydrogen-bonding capability contrasts with the electron-withdrawing nature of the dichloromethyl group, affecting solubility and reactivity .

Positional Isomers: Ortho vs. Para Nitro Substitution

- 1-(Dichloromethyl)-4-nitrobenzene : A positional isomer with the nitro group at the para position. In aziridine synthesis, this compound yields a mixture of cis/trans isomers (vs. exclusive trans products from the ortho isomer), highlighting the steric influence of the ortho-nitro group .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Applications |

|---|---|---|---|---|

| 1-(Dichloromethyl)-2-nitrobenzene | C₇H₅Cl₂NO₂ | 206.022 | Solid/Liquid* | Aziridine synthesis |

| 1-Chloro-2-nitrobenzene | C₆H₄ClNO₂ | 157.55 | Yellow crystals | Industrial chemicals |

| 1-Chloro-4-(difluoromethyl)-2-nitrobenzene | C₇H₄ClF₂NO₂ | 207.56 | Liquid | Pharmaceutical research |

Functional Group Modifications: Methoxy vs. Dichloromethyl

- 1-Chloro-2,4-dimethoxy-5-nitrobenzene (CAS RN: 119-21-1) : Contains methoxy (-OCH₃) groups, which are electron-donating, altering electronic properties compared to the electron-withdrawing dichloromethyl group. This compound is used in agrochemical research .

準備方法

General Synthetic Approach

The primary synthetic strategy for 1-(Dichloromethyl)-2-nitrobenzene involves the chlorination of 2-nitrobenzaldehyde or related aromatic aldehydes. This method is well-documented and yields the dichloromethyl derivative with good efficiency.

Chlorination of 2-Nitrobenzaldehyde

A key preparation method is the chlorination of 2-nitrobenzaldehyde using thionyl chloride (SOCl₂) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures around 80 °C for approximately 2 hours. This process converts the aldehyde group (-CHO) into a dichloromethyl group (-CCl₂H), yielding this compound.

$$

\text{2-Nitrobenzaldehyde} + \text{SOCl}_2 \xrightarrow[\text{DMF}]{80^\circ C, 2h} \text{this compound}

$$

This method is noted for its simplicity and relatively high yield, typically ranging from 76% to 87% depending on reaction conditions and purification methods.

Preparation of 2-Nitrobenzaldehyde Precursor

Since this compound is synthesized from 2-nitrobenzaldehyde, the preparation of this aldehyde is critical. One efficient industrially relevant method involves the radical bromination of 2-nitrotoluene to form 2-nitrobenzyl bromide, followed by oxidation to 2-nitrobenzaldehyde.

Step 1: Radical Bromination

2-Nitrotoluene undergoes radical bromination using bromine (Br₂) under UV or infrared light or in the presence of peroxide catalysts. This selectively brominates the benzylic methyl group, producing 2-nitrobenzyl bromide as a bromination oil containing 20–50% or more of the bromide.

Step 2: Oxidation

The bromination oil is then oxidized using a mixture of dimethyl sulfoxide (DMSO) and sodium bicarbonate (NaHCO₃) at temperatures up to 100 °C. This oxidation converts 2-nitrobenzyl bromide to 2-nitrobenzaldehyde, which is subsequently isolated via bisulfite adduct formation and purification.

This two-step method offers advantages over older processes involving hydrolysis and nitric acid oxidation, which are time-consuming and produce hazardous nitric fumes.

Alternative Routes and Catalysts

Use of N-Bromosuccinimide (NBS): Radical bromination can also be performed using NBS as a bromine source, often in the presence of light or radical initiators, to improve selectivity and yield.

Peroxide Catalysts: Organic peroxides can catalyze the radical bromination of 2-nitrotoluene, providing an alternative to photochemical initiation.

Purification and Isolation

After the chlorination or oxidation steps, the crude product is typically purified by:

- Extraction with organic solvents such as toluene.

- Washing with water and alkaline solutions (e.g., sodium hydroxide) to remove impurities.

- Drying over magnesium sulfate (MgSO₄).

- Evaporation under reduced pressure to yield a yellow solid of 2-nitrobenzaldehyde or the dichloromethyl derivative, which can be further recrystallized for purity.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Nitrotoluene | Br₂, UV light or peroxide catalyst | 2-Nitrobenzyl bromide (oil) | Variable | Radical bromination at benzylic position |

| 2 | 2-Nitrobenzyl bromide | DMSO + NaHCO₃, up to 100 °C | 2-Nitrobenzaldehyde | High | Oxidation, isolation via bisulfite adduct |

| 3 | 2-Nitrobenzaldehyde | SOCl₂ in DMF, 80 °C, 2 h | This compound | 76–87 | Chlorination of aldehyde group |

Research Findings and Optimization

The chlorination reaction with SOCl₂ in DMF is favored due to its high selectivity and moderate reaction times. The solvent DMF acts as a catalyst and stabilizes intermediates, improving yield.

Radical bromination of 2-nitrotoluene is sensitive to reaction conditions; controlling temperature and light exposure is critical to minimize side reactions and over-bromination.

The oxidation step using DMSO and sodium bicarbonate is considered environmentally friendlier compared to nitric acid oxidation, reducing hazardous emissions and reaction times.

Q & A

Q. How can catalytic systems enhance the compound’s utility in cross-coupling reactions?

- Palladium-catalyzed couplings : Optimize ligand systems (e.g., Buchwald-Hartwig amination) to activate the nitro group for C–N bond formation.

- Photoredox catalysis : Exploit the nitro group’s redox activity for radical-mediated functionalization (e.g., C–H arylation).

- Case study : Use CuI/L-proline catalysts to achieve Suzuki-Miyaura coupling with aryl boronic acids at elevated temperatures (80–100°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。